molecular formula C5H7N3O3 B15350338 Acetamide,N-(4-methoxy-1,2,5-oxadiazol-3-YL)-

Acetamide,N-(4-methoxy-1,2,5-oxadiazol-3-YL)-

Cat. No.: B15350338
M. Wt: 157.13 g/mol
InChI Key: FIHWPQLHSMWEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl)-, is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a methoxy group at the 4-position and an acetamide moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The oxadiazole core is known for its metabolic stability and ability to engage in hydrogen bonding, while the methoxy group enhances lipophilicity and modulates electronic effects .

The compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from related methodologies (e.g., describes the use of N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide as a precursor). Its derivatives are frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation, exemplified by its structural analogs in patent literature () and biochemical studies.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

N-(4-methoxy-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C5H7N3O3/c1-3(9)6-4-5(10-2)8-11-7-4/h1-2H3,(H,6,7,9)

InChI Key

FIHWPQLHSMWEQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl) typically involves the following steps:

  • Formation of the Oxadiazole Ring: : This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced through nucleophilic substitution reactions using methanol and appropriate catalysts.

  • Attachment of the Acetamide Group: : The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl): undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Substitution: : Ammonia (NH3), amines

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones

  • Reduction: : Alcohols or amines

  • Substitution: : Amides or substituted amides

Scientific Research Applications

Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-yl): has various scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
N-(4-methoxy-1,2,5-oxadiazol-3-yl)acetamide Methoxy at 4-position, acetamide at 3-position 183.15 g/mol Potential enzyme inhibition, metabolic stability
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethylbenzothiazole, methoxyphenyl ~370 g/mol Anticancer, antimicrobial activity
IMB 8015 (N-(4-nitro-1,2,5-oxadiazol-3-yl)-2-(benzothiazol-2-ylthio)acetamide) Nitro-oxadiazole, benzothiazolethio group 337.29 g/mol CTSL inhibition (IC₅₀ = 12.05 μM)
N-[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide Triazole-acetyl-methyl substitution 280.25 g/mol Broad-spectrum medicinal applications
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide Amino substitution at 4-position 156.13 g/mol Precursor for bioactive derivatives

Key Observations :

  • Electronic Effects : The methoxy group in the target compound donates electron density via resonance, enhancing stability compared to electron-withdrawing groups (e.g., nitro in IMB 8015) . This may reduce reactivity but improve bioavailability.
  • Bioactivity : IMB 8015’s nitro group and benzothiazolethio side chain confer potent inhibitory activity against cathepsin L (CTSL), whereas the methoxy analog’s activity remains underexplored in the evidence provided.
Physicochemical and Pharmacokinetic Properties
  • Solubility : Methoxy-substituted oxadiazoles generally exhibit moderate aqueous solubility due to balanced lipophilicity. In contrast, trifluoromethylbenzothiazole derivatives () are highly lipophilic, favoring membrane permeability but risking metabolic clearance .
  • Metabolic Stability : The oxadiazole core resists oxidative degradation, whereas thiadiazole analogs (e.g., N-(4-methoxy-1,2,5-thiadiazol-3-yl)acetamide in ) may exhibit higher susceptibility to enzymatic hydrolysis due to sulfur’s polarizability .

Q & A

Q. What are the key steps in synthesizing N-(4-Methoxy-1,2,5-Oxadiazol-3-YL)-Acetamide?

The synthesis typically involves cyclization of amidoxime precursors with acyl chlorides under acidic conditions, followed by purification via recrystallization (e.g., pet-ether). Optimization of reaction parameters like temperature (80–100°C), solvent choice (DMF or THF), and stoichiometric ratios is critical to achieve yields >70% .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of NMR spectroscopy (¹H/¹³C) to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, characteristic peaks in ¹H NMR include methoxy protons (~δ 3.8 ppm) and acetamide carbonyl signals (~δ 168 ppm in ¹³C NMR) .

Q. What analytical techniques are essential for purity assessment?

  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%).
  • TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

Advanced Research Questions

Q. How can contradictory spectral data for oxadiazole derivatives be resolved?

Contradictions in NMR or IR spectra (e.g., unexpected splitting of oxadiazole ring signals) may arise from tautomerism or solvent effects. Use variable-temperature NMR to study dynamic equilibria and DFT calculations to predict stable tautomeric forms .

Q. What strategies optimize bioactivity in N-(4-Methoxy-1,2,5-Oxadiazol-3-YL)-Acetamide derivatives?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the phenyl ring to enhance binding to biological targets like enzymes.
  • Pharmacophore modeling to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl as a H-bond acceptor) .

Q. How do reaction conditions influence by-product formation during synthesis?

Elevated temperatures (>100°C) or prolonged reflux can lead to hydrolysis of the oxadiazole ring. Mitigate this by:

  • Using anhydrous solvents (e.g., DMF with molecular sieves).
  • Adding scavengers (e.g., triethylamine) to neutralize HCl by-products .

Q. What methodologies are recommended for studying thermal stability?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for oxadiazole derivatives).
  • DSC to identify phase transitions and exothermic/endothermic events .

Data Analysis and Mechanistic Studies

Q. How can researchers address discrepancies in biological activity across similar analogs?

Perform molecular docking to compare binding affinities with target proteins (e.g., cathepsin L for antimicrobial activity). For example, substituents like fluorophenoxy groups may enhance hydrophobic interactions in enzyme pockets .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

  • Fluorescence polarization assays : Measure competitive binding using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for proteases).
  • IC₅₀ determination : Use dose-response curves to quantify inhibition potency (e.g., IC₅₀ = 12.05 μM for CTSL inhibition) .

Q. How can computational modeling enhance understanding of decomposition pathways?

Apply first-principles calculations (e.g., DFT) to predict bond dissociation energies and identify vulnerable sites (e.g., oxadiazole ring cleavage under thermal stress) .

Tables for Comparative Analysis

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight367.36 g/mol (C₁₉H₁₇N₃O₅)
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mL
LogP (Octanol-Water)~2.8 (Predicted via ChemDraw)

Q. Table 2: Bioactivity Comparison of Structural Analogs

Compound ModificationBioactivity (IC₅₀/EC₅₀)Target
Fluorophenoxy substituent12.05 μM (CTSL)Anticancer
Ethoxyphenyl substituentNot reportedEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.